molecular formula C15H13FN2OS B5397633 2-[(4-FLUOROBENZYL)SULFANYL]-1H-1,3-BENZIMIDAZOL-5-YL METHYL ETHER

2-[(4-FLUOROBENZYL)SULFANYL]-1H-1,3-BENZIMIDAZOL-5-YL METHYL ETHER

Cat. No.: B5397633
M. Wt: 288.3 g/mol
InChI Key: ZTUVOSWRFAGPBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-FLUOROBENZYL)SULFANYL]-1H-1,3-BENZIMIDAZOL-5-YL METHYL ETHER is a chemical compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features a fluorobenzyl group, which can enhance its biological activity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require the use of solvents like acetonitrile and catalysts such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-FLUOROBENZYL)SULFANYL]-1H-1,3-BENZIMIDAZOL-5-YL METHYL ETHER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate temperatures and may require the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

2-[(4-FLUOROBENZYL)SULFANYL]-1H-1,3-BENZIMIDAZOL-5-YL METHYL ETHER has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-FLUOROBENZYL)SULFANYL]-1H-1,3-BENZIMIDAZOL-5-YL METHYL ETHER involves its interaction with specific molecular targets and pathways. The fluorobenzyl group enhances its binding affinity to target proteins, leading to the inhibition of key enzymes and disruption of

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-6-methoxy-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2OS/c1-19-12-6-7-13-14(8-12)18-15(17-13)20-9-10-2-4-11(16)5-3-10/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUVOSWRFAGPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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